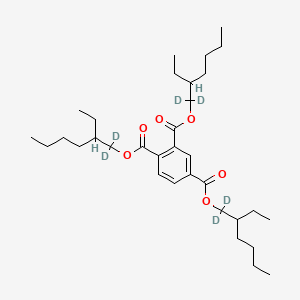

Trioctyl trimellitate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H54O6 |

|---|---|

Molecular Weight |

552.8 g/mol |

IUPAC Name |

tris(1,1-dideuterio-2-ethylhexyl) benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3/i22D2,23D2,24D2 |

InChI Key |

KRADHMIOFJQKEZ-NXJGFHQPSA-N |

Isomeric SMILES |

[2H]C([2H])(C(CC)CCCC)OC(=O)C1=CC(=C(C=C1)C(=O)OC([2H])([2H])C(CC)CCCC)C(=O)OC([2H])([2H])C(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Trioctyl trimellitate-d6

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Trioctyl trimellitate-d6 (TOTM-d6), a deuterated internal standard used in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthetic methodology, experimental protocols, and characterization of this compound.

Introduction

Trioctyl trimellitate (TOTM) is a high-molecular-weight plasticizer primarily used in the production of polyvinyl chloride (PVC) products to enhance flexibility and durability, especially in high-temperature applications.[1][2] Isotopically labeled analogs of such compounds, like this compound, are crucial for quantitative analysis using mass spectrometry-based methods. They serve as ideal internal standards due to their similar chemical and physical properties to the unlabeled analyte, with the key difference being their mass.[3]

The synthesis of TOTM-d6 involves the esterification of trimellitic anhydride (B1165640) with a deuterated octanol, specifically 2-ethylhexanol-1,1-d2. This guide outlines a plausible and detailed synthetic protocol, presents key quantitative data in a structured format, and provides a visual representation of the experimental workflow.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of trimellitic anhydride with three equivalents of 2-ethylhexanol-1,1-d2. The reaction is typically catalyzed by an acid, such as a titanate catalyst, and driven to completion by the removal of water.

Reaction:

Trimellitic Anhydride + 3 x 2-Ethylhexanol-1,1-d2 → this compound + H₂O

The deuterium (B1214612) labels are strategically placed on the first carbon of the octyl chains, adjacent to the ester oxygen, which provides a stable isotopic label with minimal risk of exchange under typical analytical conditions.[4]

Quantitative Data

The following tables summarize the key physical and chemical properties of Trioctyl trimellitate and its deuterated analog.

Table 1: Physical and Chemical Properties of Trioctyl trimellitate (TOTM)

| Property | Value | Reference |

| Chemical Name | Tris(2-ethylhexyl) trimellitate | [2] |

| CAS Number | 3319-31-1 | [2] |

| Molecular Formula | C₃₃H₅₄O₆ | [2][5] |

| Molecular Weight | 546.8 g/mol | [2][5] |

| Appearance | Clear, colorless to pale yellow oily liquid | [2] |

| Purity (Ester Content) | ≥ 99.0% | [2] |

| Acid Value | ≤ 0.1 mg KOH/g | [2] |

| Density (20°C) | 0.985 - 0.995 g/cm³ | [2] |

| Boiling Point | > 350°C at 760 mmHg | [2] |

| Flash Point | ≥ 240°C | [2] |

Table 2: Properties of this compound (TOTM-d6)

| Property | Value | Reference |

| Chemical Name | Tris(2-ethylhexyl-1,1-d2) benzene-1,2,4-tricarboxylate | [4] |

| Molecular Formula | C₃₃H₄₈D₆O₆ | [4] |

| Molecular Weight | 552.8 g/mol | [4] |

| Purity | Typically ≥ 98% | [6] |

| Isotopic Purity | Varies by batch, typically >99% Deuterium incorporation | - |

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound.

Materials and Equipment

-

Reactants:

-

Trimellitic Anhydride (≥98% purity)

-

2-Ethylhexanol-1,1-d2 (≥99% isotopic purity)

-

Tetrabutyl titanate (catalyst)

-

-

Solvents and Reagents:

-

Toluene (B28343) (anhydrous)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

-

Synthetic Procedure

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Charging Reactants: The flask is charged with trimellitic anhydride (e.g., 0.1 mol), 2-ethylhexanol-1,1-d2 (e.g., 0.33 mol, a slight excess), and anhydrous toluene (e.g., 200 mL).

-

Catalyst Addition: Tetrabutyl titanate (e.g., 0.5 mol% relative to trimellitic anhydride) is added to the reaction mixture.[7]

-

Esterification: The mixture is heated to reflux (approximately 110-120°C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected (typically 8-12 hours).

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The mixture is washed sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The toluene is removed under reduced pressure using a rotary evaporator.

-

The crude product is further purified by vacuum distillation to remove any unreacted starting materials and by-products, yielding this compound as a clear, viscous liquid.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the final product and to assess the absence of signals corresponding to the C-1 protons of the octyl chains, confirming successful deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of this compound (m/z [M+H]⁺ ≈ 553.4) and to determine the isotopic purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups, particularly the ester carbonyl stretch (around 1725 cm⁻¹).

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

References

- 1. gst-chem.com [gst-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. This compound | C33H54O6 | CID 169450426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN108101783A - A kind of preparation method of trioctyl trimellitate (TOTM) - Google Patents [patents.google.com]

Trioctyl trimellitate-d6 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Trioctyl trimellitate-d6, a deuterated analog of the high molecular weight plasticizer, Trioctyl trimellitate (TOTM). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for quantitative analysis and tracer studies.

Core Compound Details

This compound is a stable, isotopically labeled version of Trioctyl trimellitate, where six hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for analytical techniques such as mass spectrometry, allowing for precise quantification of the unlabeled compound in various matrices.

Molecular Formula: C₃₃H₄₈D₆O₆

While a specific CAS number for the deuterated form is not consistently cited, the CAS number for the parent compound, Trioctyl trimellitate, is 3319-31-1 .[1][2][3][4]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart.

| Property | This compound | Trioctyl trimellitate (TOTM) | Test Method/Source |

| Molecular Formula | C₃₃H₄₈D₆O₆ | C₃₃H₅₄O₆[1][4][5] | - |

| Molecular Weight | 552.82 g/mol [1] | 546.78 g/mol [2][3] | - |

| Appearance | Colorless to light yellow liquid[1][5] | Clear, colorless to pale yellow oily liquid[6] | Visual |

| Purity (Typical) | ≥ 98.0%[1][7] | ≥ 99.0% | Titration/GC |

| Density (20°C) | Not specified | 0.985 - 0.995 g/cm³ | ASTM D792 |

| Refractive Index (25°C) | Not specified | 1.483 - 1.487 | Refractometry |

| Boiling Point | Not specified | > 350°C at 760 mmHg | - |

| Flash Point | Not specified | ≥ 240°C | ASTM D92 |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the quantification of Trioctyl trimellitate and its metabolites. Below is a detailed experimental protocol for the analysis of TOTM metabolites in biological samples, a common application for this deuterated standard.

Protocol: Quantification of Trioctyl Trimellitate Metabolites in Urine using UHPLC-MS/MS

This protocol is adapted from established methods for the analysis of plasticizer metabolites in biological fluids.[7]

1. Objective: To quantify the concentration of Trioctyl trimellitate metabolites in urine samples using an isotopically labeled internal standard (this compound).

2. Materials and Reagents:

-

Urine samples

-

This compound (Internal Standard)

-

Reference standards for TOTM metabolites

-

β-glucuronidase

-

Formic acid

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

-

UHPLC-MS/MS system

3. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To 1 mL of urine, add the internal standard solution (this compound) to a final concentration of 10 ng/mL.

-

Add 200 µL of ammonium acetate buffer (pH 6.5).

-

Add 10 µL of β-glucuronidase.

-

Incubate the mixture at 37°C for 2 hours to deconjugate the metabolites.

-

Stop the enzymatic reaction by adding 50 µL of formic acid.

4. Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of acetonitrile followed by 3 mL of water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% acetonitrile in water.

-

Elute the analytes with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. UHPLC-MS/MS Analysis:

-

UHPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to separate the target analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each TOTM metabolite and for this compound.

6. Quantification:

-

Construct a calibration curve using the reference standards of the TOTM metabolites.

-

Calculate the concentration of each metabolite in the urine samples by relating the peak area ratio of the analyte to the internal standard (this compound) to the calibration curve.

Visualizations

Experimental Workflow for Metabolite Quantification

Caption: Workflow for the quantification of Trioctyl trimellitate metabolites.

Logical Relationship in Quantitative Analysis

Caption: Relationship of signals for quantitative analysis.

References

- 1. thejeshgn.com [thejeshgn.com]

- 2. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. medium.com [medium.com]

- 7. Sensitive monitoring of the main metabolites of tri-(2-ethylhexyl) trimellitate (TOTM) in urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics and Solubility of Trioctyl trimellitate-d6

This technical guide provides a comprehensive overview of the core physical and chemical properties of Trioctyl trimellitate-d6 (TOTM-d6), a deuterated analog of the widely used plasticizer, Trioctyl trimellitate. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this compound for formulation, analytical method development, and material characterization.

Chemical Identity and Physical Properties

This compound is a high-molecular-weight, branched-chain aromatic ester. The incorporation of six deuterium (B1214612) atoms on the octyl chains makes it a valuable internal standard for mass spectrometry-based quantification of the non-deuterated Trioctyl trimellitate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₈D₆O₆ | [1] |

| Molecular Weight | 552.82 g/mol | [1] |

| Appearance | Colorless to light yellow viscous liquid | N/A |

| Density (of non-deuterated form) | Approximately 0.984 - 0.990 g/cm³ at 20-25°C | [2][3][4] |

| Boiling Point (of non-deuterated form) | >400°C (decomposes) | [5][6] |

| Melting Point (of non-deuterated form) | -46°C | [7] |

| Flash Point (of non-deuterated form) | Approximately 240-263°C | [2][3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and industrial settings. Its large, nonpolar structure dictates its solubility characteristics.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble / Negligible | [2][6] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | N/A | |

| Alcohols (e.g., Methanol, Ethanol) | Soluble / Slightly Soluble | [2][8] | |

| Ethers | Soluble | [2] | |

| Ketones (e.g., Acetone) | Soluble | [2] | |

| Benzene | Soluble | [2] | |

| Toluene | Soluble | [5] | |

| Chloroform | Slightly Soluble | [8] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and solubility properties of this compound.

Determination of Physical Characteristics

3.1.1. Appearance

The appearance is determined by visual inspection of the purified substance under ambient lighting and temperature. The color and physical state (liquid, solid, etc.) are recorded.

3.1.2. Density of a Viscous Liquid (ASTM D1480/D4052)

The density of a viscous liquid like this compound can be determined using a pycnometer or a digital density meter.

-

Apparatus : Bingham pycnometer, constant-temperature bath, analytical balance.

-

Procedure :

-

Clean and dry the pycnometer and weigh it.

-

Fill the pycnometer with the this compound sample, taking care to avoid air bubbles.

-

Place the filled pycnometer in a constant-temperature bath (e.g., 25°C) until thermal equilibrium is reached.

-

Adjust the volume of the sample to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Determination of Solubility

3.2.1. Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can be performed by adding a small amount of this compound to a test tube containing the solvent of interest. The mixture is agitated, and the solubility is observed visually.

3.2.2. Quantitative Solubility in Organic Solvents

A common method to determine the quantitative solubility is the shake-flask method.

-

Apparatus : Analytical balance, vials with screw caps, constant temperature shaker, analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

-

Procedure :

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

-

3.2.3. Water Solubility (OECD Guideline 105: Water Solubility)

Given the very low water solubility, the column elution method is appropriate.

-

Apparatus : Column with a temperature jacket, inert support material (e.g., glass beads), pump, fraction collector, analytical instrument for quantification.

-

Procedure :

-

Coat an inert support material with an excess of this compound.

-

Pack the coated support material into a column.

-

Pump water through the column at a slow, constant flow rate while maintaining a constant temperature.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction.

-

The solubility is determined from the plateau concentration reached in the eluate.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Trioctyl Trimellitate Synthesis

Caption: General synthesis pathway for Trioctyl Trimellitate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trioctyl Trimellitate (TOTM) [api.gzchem.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. 3319-31-1 CAS MSDS (Trioctyl trimellitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. gneechem.com [gneechem.com]

- 6. solechem.eu [solechem.eu]

- 7. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

A Technical Guide to Trioctyl Trimellitate-d6 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of Trioctyl trimellitate-d6 (TOTM-d6). This deuterated form of Trioctyl trimellitate (TOTM), a common plasticizer, is a valuable tool for researchers in various fields, particularly in analytical chemistry and metabolomics. This document outlines its commercial sources, technical specifications, and provides a foundational experimental protocol for its use as an internal standard in mass spectrometry.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds serve as ideal internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. The key difference lies in their mass, allowing for clear differentiation in mass spectrometric analysis. This co-elution and similar behavior enable precise correction for sample loss and matrix effects, leading to more accurate and reliable quantification of the target analyte. This compound is specifically used for the accurate quantification of Trioctyl trimellitate in various matrices.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for laboratory use. The following table summarizes the available products and their key technical specifications. Researchers are advised to request certificates of analysis from suppliers for the most accurate and up-to-date information.

| Supplier | Catalog Number | Purity | Isotopic Purity | Available Quantities |

| MedchemExpress | HY-W010750S | 98.0%[1][2] | Not specified | 1 mg, 5 mg, 10 mg |

| InvivoChem | Not specified | Not specified | Not specified | 1 mg, other sizes available |

| Toronto Research Chemicals | Not specified | Not specified | Not specified | Custom synthesis available |

| Alsachim | Not specified | Not specified | Not specified | Custom synthesis of stable isotope-labeled compounds |

Storage Conditions: this compound is typically shipped at room temperature and should be stored at -20°C for long-term stability.[1]

Experimental Protocol: Quantification of Trioctyl Trimellitate in a Polymer Matrix using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of Trioctyl trimellitate (TOTM) that has leached from a polymer material, using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Trioctyl trimellitate (TOTM) analytical standard

-

This compound (TOTM-d6) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Polymer sample suspected of containing TOTM

-

Glass vials and syringes

2. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve TOTM and TOTM-d6 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of TOTM at different concentrations by serial dilution of the primary stock solution with methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the TOTM-d6 primary stock solution with methanol to prepare the internal standard working solution.

3. Sample Preparation (Extraction of TOTM from Polymer):

-

Accurately weigh a portion of the polymer sample.

-

Cut the polymer into small pieces to increase the surface area for extraction.

-

Place the polymer pieces in a glass vial and add a known volume of methanol.

-

Spike the extraction solvent with the TOTM-d6 internal standard working solution to a final concentration of 100 ng/mL.

-

Sonicate the sample for 30 minutes to facilitate the extraction of TOTM.

-

Filter the extract using a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate TOTM from other matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM):

-

TOTM: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 547.4 -> 305.2).

-

TOTM-d6: Monitor the transition of the deuterated parent ion to its corresponding product ion (e.g., m/z 553.4 -> 305.2).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of TOTM to the peak area of TOTM-d6 against the concentration of the TOTM working standards.

-

Determine the concentration of TOTM in the polymer extract by interpolating the peak area ratio from the calibration curve.

-

Calculate the amount of TOTM leached from the polymer sample, expressed as µg/g of the polymer.

Signaling Pathways and Experimental Workflows

The primary application of this compound in a laboratory setting revolves around its use in analytical workflows for quantification. The following diagrams illustrate the procurement and experimental workflow.

Caption: Procurement and QC workflow for this compound.

Caption: Quantification workflow using this compound.

References

A Technical Guide to the Foundational Applications of Deuterated Plasticizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. Traditional plasticizers, such as phthalate (B1215562) esters, have come under scrutiny due to concerns about their migration from the polymer matrix and potential adverse health effects.[1][2] Deuterated plasticizers, in which one or more hydrogen atoms are replaced by deuterium (B1214612), offer unique properties that are increasingly being leveraged in foundational research. The substitution of hydrogen with deuterium, a stable isotope, can significantly alter the physicochemical properties of a molecule due to the kinetic isotope effect (KIE).[3][4] This technical guide provides an in-depth overview of the core applications of deuterated plasticizers, focusing on their use in materials science, analytical techniques, and their potential implications for drug development.

The Deuterium Kinetic Isotope Effect and Its Impact on Plasticizers

The primary deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom involved in the rate-determining step is replaced with a deuterium atom.[3] This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[3] For reactions involving C-H bond cleavage, the rate can be 6-10 times faster than the corresponding C-D bond cleavage.[3] This effect has significant implications for the performance and biological fate of plasticizers.

Reduced Migration and Leaching

A major concern with conventional plasticizers is their tendency to migrate out of the polymer matrix over time, which can lead to a loss of material properties and potential exposure to the leached chemicals.[1][6] The migration of plasticizers is a complex process influenced by factors such as diffusion and evaporation, which can involve the breaking of intermolecular bonds. By strategically deuterating plasticizers at sites susceptible to chemical or enzymatic degradation that facilitates migration, the rate of leaching can be significantly reduced.[4] This is particularly relevant for medical devices and food packaging, where minimizing patient and consumer exposure to leached chemicals is critical.[7][8]

Altered Metabolic Pathways

Once a plasticizer has leached from a material, it can be metabolized in the body. The metabolism of many common plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), involves enzymatic oxidation of the alkyl chains.[9][10] This process often begins with the cleavage of a C-H bond. Replacing these hydrogens with deuterium can slow down the rate of metabolism, leading to a longer half-life of the parent compound and potentially altering the profile of metabolites.[11] This could be advantageous in reducing the formation of toxic metabolites. For example, some metabolites of DEHP are known to be more toxic than the parent compound.[12][13] By slowing their formation, deuterated plasticizers could offer an improved safety profile.

Applications in Advanced Material Analysis

One of the most significant applications of deuterated compounds in polymer science is in conjunction with neutron scattering techniques.[14][15] Neutrons interact differently with hydrogen and deuterium nuclei, and this difference in scattering length can be exploited to "highlight" specific components within a complex polymer system.[16][17]

Neutron Scattering Studies

Small-angle neutron scattering (SANS) is a powerful technique for studying the structure and conformation of polymer chains and the morphology of polymer blends.[14][18] In a typical SANS experiment on a plasticized polymer, if either the polymer or the plasticizer is deuterated, a strong contrast is generated, allowing for the precise determination of the distribution and aggregation of the plasticizer molecules within the polymer matrix. This is invaluable for understanding how different plasticizers affect the nanostructure of the material and for developing new formulations with improved properties.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and analysis of plasticizers, including data relevant to the potential effects of deuteration.

Table 1: Comparison of Plasticizer Properties and Migration

| Plasticizer | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) of PVC blend (°C) | Migration into Simulant (µg/cm²) |

|---|---|---|---|

| DEHP | 390.56 | -40 | 1.5 |

| DOTP | 390.56 | -35 | 0.8 |

| DINCH | 424.7 | -32 | 0.5 |

| ATBC | 402.45 | -28 | 1.2 |

| Hypothetical Deuterated DEHP (d-DEHP) | ~408.6 | Potentially similar to DEHP | Expected to be < 1.5 |

Note: Data for non-deuterated plasticizers are representative values from literature.[19][20] The value for d-DEHP is a hypothetical projection based on the kinetic isotope effect.

Table 2: Analytical Methods for Plasticizer Quantification

| Analytical Technique | Principle | Limit of Detection (LOD) | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and ionization, followed by mass-to-charge ratio detection. | 0.01 - 1 µg/mL | High sensitivity and specificity; can identify unknown plasticizers.[21][22] |

| High-Performance Liquid Chromatography (HPLC) | Separation by polarity in a liquid mobile phase. | 0.1 - 5 µg/mL | Suitable for less volatile plasticizers.[23] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | > 1 mg/mL | Provides detailed structural information; can quantify without a specific standard.[24] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Qualitative | Rapid screening of plasticizer type.[23] |

Experimental Protocols

Protocol 1: Synthesis of Deuterated Di(2-ethylhexyl) Phthalate (d-DEHP)

This protocol is a generalized procedure based on standard esterification reactions and methods for deuterium labeling.[25]

Materials:

-

Phthalic anhydride (B1165640)

-

Deuterated 2-ethylhexanol (e.g., 2-ethylhexanol-d17)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deuterated chloroform (B151607) (for NMR)

Procedure:

-

Set up a Dean-Stark apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

To the flask, add phthalic anhydride (1.0 eq), deuterated 2-ethylhexanol (2.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue the reaction until no more water is produced.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated plasticizer.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Characterize the final product using NMR spectroscopy to confirm the structure and deuterium incorporation, and GC-MS to assess purity.

Protocol 2: Quantification of Plasticizer Migration

This protocol is based on standard methods for determining the leaching of additives from polymers.[19][26]

Materials:

-

Plasticized PVC film (containing either deuterated or non-deuterated plasticizer)

-

Food simulant (e.g., 95% ethanol (B145695) for fatty foods, or 10% ethanol for aqueous foods)

-

Glass migration cells

-

Incubator or oven

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., a different, non-migrating deuterated phthalate)

Procedure:

-

Cut the PVC film into samples of a known surface area.

-

Place the film samples into the glass migration cells and add a known volume of the food simulant, ensuring the film is fully immersed.

-

Seal the cells and incubate at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).

-

After incubation, remove the PVC film from the simulant.

-

Take an aliquot of the simulant and add a known amount of the internal standard.

-

Analyze the simulant by GC-MS to determine the concentration of the migrated plasticizer.

-

Calculate the migration level, typically expressed as µg of plasticizer per cm² of the film surface area.

Visualizations

Conclusion

Deuterated plasticizers represent a valuable tool for foundational research in polymer science and have significant potential in the development of safer materials for sensitive applications. The kinetic isotope effect provides a strong theoretical basis for the development of plasticizers with reduced migration rates and altered metabolic profiles, which could lead to materials with improved safety and longevity. Furthermore, the use of deuterated plasticizers in advanced analytical techniques like neutron scattering allows for an unprecedented level of insight into the structure-property relationships of plasticized polymers. As regulatory scrutiny of traditional plasticizers continues to increase, the foundational research on deuterated alternatives will be crucial in guiding the next generation of material design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. impact.ornl.gov [impact.ornl.gov]

- 15. Neutron scattering: a valuable tool for the advancement of sustainable polymers - ILL Neutrons for Society [ill.eu]

- 16. mdpi.com [mdpi.com]

- 17. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small-angle neutron scattering by partially deuterated polymers and their blends [ouci.dntb.gov.ua]

- 19. benchchem.com [benchchem.com]

- 20. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. polymersolutions.com [polymersolutions.com]

- 22. uvadoc.uva.es [uvadoc.uva.es]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Trioctyl Trimellitate-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trioctyl trimellitate-d6 (TOTM-d6). The information presented herein is critical for ensuring the integrity and accuracy of research and developmental studies where TOTM-d6 is utilized as an internal standard or for other analytical purposes. This guide summarizes key stability data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Core Stability Profile and Recommended Storage

Trioctyl trimellitate (TOTM) is a high molecular weight, branched-chain plasticizer known for its excellent thermal stability, low volatility, and resistance to extraction.[1] The deuterated form, this compound, is expected to share a similar stability profile. It is a viscous, colorless to pale yellow liquid that is practically insoluble in water.[1]

General Stability

Under normal conditions, Trioctyl trimellitate is a stable compound.[2] It is not prone to hazardous polymerization and is incompatible with strong oxidizing agents.[3] When heated to decomposition, it can emit acrid smoke and irritating vapors, including carbon oxides.[2][3]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These conditions are designed to minimize degradation from heat, light, and atmospheric exposure.

| Form | Storage Temperature | Duration | Recommendations |

| Neat Compound | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a dry and well-ventilated area. |

| 4°C | Up to 2 years | For shorter-term storage, refrigeration is acceptable. Ensure the container is well-sealed. | |

| In Solvent | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Use a suitable, dry solvent. |

| -20°C | Up to 1 month | Suitable for working solutions. Aliquoting is recommended. |

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The primary degradation pathway for Trioctyl trimellitate is hydrolysis of the ester linkages.

Hydrolytic Degradation

Trioctyl trimellitate is susceptible to hydrolysis, particularly under basic conditions. The ester bonds can be cleaved to form mono- and di-esters of trimellitic acid and 2-ethylhexanol. Complete hydrolysis would yield trimellitic acid and 2-ethylhexanol.

A study on the hydrolysis of Trioctyl trimellitate indicated that it is relatively stable at neutral pH but degrades more rapidly as the pH increases. The estimated half-life at pH 7 is significantly longer than at pH 8, highlighting its susceptibility to base-catalyzed hydrolysis.

Oxidative Degradation

While specific quantitative data on the oxidative degradation of this compound is limited, it is known to be incompatible with strong oxidizing agents.[3] Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to fully characterize its oxidative stability and identify any potential degradation products. The aromatic ring and the ester side chains could be susceptible to oxidation under harsh conditions.

Photodegradation

Trioctyl trimellitate is generally considered to be resistant to UV degradation.[1] However, comprehensive photostability testing according to ICH Q1B guidelines is recommended to fully assess its photosensitivity.[4][5][6][7] These studies would involve exposing the compound to specific light conditions and analyzing for any degradation.

Thermal Degradation

Trioctyl trimellitate exhibits high thermal stability.[8] Thermogravimetric analysis (TGA) has been used to determine its decomposition temperature.

| Plasticizer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |

| Trioctyl Trimellitate (TOTM) | ~350 - 380 | ~400 - 420 |

| Tri-isodecyl Trimellitate (TIDTM) | ~360 - 390 | ~410 - 430 |

| Tri-n-hexyl Trimellitate (THTM) | ~330 - 360 | ~380 - 400 |

Note: Data presented are for the non-deuterated Trioctyl trimellitate and are typical values that may vary based on specific grade, purity, and experimental conditions.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established international guidelines for forced degradation studies.

Hydrolytic Stability Assessment

Objective: To determine the rate and extent of hydrolysis of this compound under acidic, basic, and neutral conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., acetonitrile (B52724) or methanol) and dilute with the following aqueous solutions:

-

Acidic: 0.1 N Hydrochloric Acid (HCl)

-

Neutral: Purified Water (pH ~7)

-

Basic: 0.1 N Sodium Hydroxide (NaOH)

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization: Immediately neutralize the acidic and basic samples to stop the degradation reaction.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and any degradation products.

-

Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation kinetics.

Oxidative Stability Assessment

Objective: To evaluate the susceptibility of this compound to oxidative degradation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

-

Analysis: Analyze the sample using a validated stability-indicating analytical method to determine the extent of degradation.

Photostability Assessment (as per ICH Q1B)

Objective: To determine the effect of light exposure on the stability of this compound.[4][5][6][7]

Methodology:

-

Sample Preparation: Place the neat compound or a solution of this compound in a chemically inert, transparent container.

-

Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Temperature Control: Maintain a constant temperature throughout the experiment to avoid thermal degradation.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples using a validated stability-indicating method.

-

Data Evaluation: Compare the results of the exposed sample to the control sample to determine the extent of photodegradation.

Thermal Stability Assessment (Thermogravimetric Analysis)

Objective: To determine the thermal decomposition profile of this compound.[9]

Methodology:

-

Instrument: Use a calibrated thermogravimetric analyzer (TGA).

-

Sample Preparation: Place a small amount of the neat compound (5-10 mg) into an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the peak decomposition temperature (the temperature of the fastest weight loss).

Conclusion

This compound is a chemically stable compound under recommended storage conditions. The primary degradation pathway is hydrolysis of the ester bonds, which is more pronounced under basic conditions. It exhibits high thermal stability and is generally resistant to photodegradation. For critical applications, it is imperative to adhere to the recommended storage conditions to ensure the integrity of the compound. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments of this compound. Researchers and drug development professionals should use this information to design and execute stability studies that are compliant with regulatory expectations and ensure the quality of their analytical data.

References

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. redox.com [redox.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. atlas-mts.com [atlas-mts.com]

- 8. marketreportsworld.com [marketreportsworld.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrum of Trioctyl Trimellitate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Trioctyl trimellitate-d6 (TOTM-d6), a deuterated internal standard for the plasticizer Trioctyl trimellitate (TOTM). This document outlines the expected fragmentation patterns of TOTM-d6 based on the known mass spectrum of its non-deuterated counterpart, presents a comprehensive experimental protocol for its analysis by mass spectrometry, and offers insights into its application in quantitative studies.

Introduction to Trioctyl Trimellitate and its Deuterated Analog

Trioctyl trimellitate (TOTM) is a high-molecular-weight plasticizer used in a variety of applications, including medical devices, food packaging, and wire insulation, due to its low volatility and high permanence.[1] this compound (TOTM-d6) serves as an ideal internal standard for the quantification of TOTM in various matrices. The six deuterium (B1214612) atoms on the octyl chains provide a distinct mass shift, enabling accurate measurement by mass spectrometry while maintaining similar chemical and physical properties to the unlabeled analyte.

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation of the non-deuterated Trioctyl trimellitate (TOTM). The molecular weight of TOTM is 546.78 g/mol , while TOTM-d6 has a molecular weight of approximately 552.82 g/mol .

The mass spectrum of TOTM is characterized by the loss of its three 2-ethylhexyl chains. The fragmentation of TOTM-d6 is expected to follow a similar pathway, with the key difference being the mass of the fragments containing the deuterated octyl groups.

Table 1: Predicted Key Mass Fragments for this compound

| Fragment Description | Predicted m/z for TOTM-d6 | Corresponding m/z for TOTM[2] |

| [M+H]⁺ | 553.4 | 547.4 |

| [M-C₈H₁₅D₂]⁺ (Loss of a deuterated octyl group) | 441.3 | 435.2 |

| [M-2(C₈H₁₅D₂)]⁺ (Loss of two deuterated octyl groups) | 329.2 | 323.1 |

| [C₉H₅O₆]⁺ (Trimellitic acid core) | 209.0 | 209.0 |

| [C₈H₁₆D₂O]⁺ (Protonated deuterated octanol) | 137.2 | 131.2 |

The fragmentation process can be visualized as a stepwise loss of the deuterated alkyl chains from the protonated molecule.

Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometric Analysis

The following protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive technique for the quantification of plasticizers.[3][4][5]

Sample Preparation

Proper sample preparation is crucial for accurate analysis and to prevent contamination.

-

Standard Solution Preparation : Prepare a stock solution of this compound in a high-purity organic solvent such as methanol (B129727) or acetonitrile.[6] From this stock, create a series of working standard solutions of known concentrations.

-

Sample Extraction : The extraction method will depend on the sample matrix. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.[7] For solid samples, solvent extraction followed by cleanup is typically necessary.

-

Internal Standard Spiking : Spike all samples, calibration standards, and quality control samples with a known amount of a suitable internal standard, if TOTM-d6 is not being used as the internal standard itself.

Liquid Chromatography (LC) Conditions

The chromatographic separation is essential to resolve the analyte from matrix interferences.

Table 2: Suggested LC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS) Conditions

The mass spectrometer settings should be optimized for the detection of this compound.

Table 3: Suggested MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | 553.4 m/z |

| Product Ions (Q3) | 441.3 m/z (quantifier), 329.2 m/z (qualifier) |

| Collision Energy | Optimized for the specific instrument, typically in the range of 10-30 eV[2] |

| Ion Source Temperature | 350 - 500 °C |

| Capillary Voltage | 3.0 - 4.0 kV |

The experimental workflow can be summarized in the following diagram:

General workflow for the analysis of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By leveraging the fragmentation data of the non-deuterated analog and employing a robust LC-MS/MS method, researchers can confidently utilize TOTM-d6 as an internal standard for the accurate quantification of Trioctyl trimellitate in a wide range of scientific and industrial applications. The provided experimental protocol serves as a starting point for method development and can be adapted to specific instrumentation and sample matrices.

References

- 1. irbnet.de [irbnet.de]

- 2. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive monitoring of the main metabolites of tri-(2-ethylhexyl) trimellitate (TOTM) in urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Trioctyl Trimellitate in Polymer Matrices Using Trioctyl Trimellitate-d6 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl trimellitate (TOTM) is a high molecular weight plasticizer utilized in a variety of polymer applications, particularly in medical devices and materials requiring low volatility and high thermal stability. Accurate quantification of TOTM is crucial for quality control, migration studies, and safety assessments. The use of a stable isotope-labeled internal standard, such as Trioctyl trimellitate-d6 (TOTM-d6), in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for the precise determination of TOTM concentrations in complex matrices. The co-elution of the analyte and its deuterated analog minimizes variations arising from sample preparation and instrumental drift, thereby enhancing the accuracy and precision of the analysis.[1][2] This application note provides a detailed protocol and performance data for the quantification of TOTM using TOTM-d6 as an internal standard.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample prior to extraction and analysis. TOTM-d6 is chemically identical to TOTM, ensuring that it behaves similarly during sample preparation and GC separation. However, due to the mass difference, it can be distinguished by the mass spectrometer. By comparing the peak area ratio of the analyte (TOTM) to the internal standard (TOTM-d6), precise quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte.

Experimental Protocols

Sample Preparation (Polymer Dissolution and Extraction)

This protocol is adapted from methodologies for extracting plasticizers from polymer matrices.[3][4]

-

Sample Comminution: Reduce the polymer sample into small pieces (e.g., 1-2 mm) to increase the surface area for efficient extraction.

-

Weighing: Accurately weigh approximately 0.1-0.5 g of the comminuted polymer sample into a glass vial.

-

Internal Standard Spiking: Add a precise volume of this compound (TOTM-d6) working solution to the sample to achieve a final concentration within the calibration range.

-

Dissolution: Add 5 mL of a suitable solvent, such as tetrahydrofuran (B95107) (THF), to dissolve the polymer. Vortex for 1-2 minutes.

-

Precipitation and Extraction: Add 5 mL of an extraction solvent like n-hexane and vortex vigorously for 2 minutes to precipitate the polymer and extract the plasticizers into the hexane (B92381) layer.

-

Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the precipitated polymer and the solvent layers.

-

Collection: Carefully transfer the supernatant (n-hexane layer) to a clean glass tube.

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of n-hexane.

-

Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following GC-MS conditions are based on established methods for the analysis of Trioctyl trimellitate.[5][6]

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 7000D GC/TQ system or equivalent.

-

GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Splitless mode, 290 °C.

-

Carrier Gas: Helium at a constant flow of 1.32 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 240 °C.

-

Ramp 2: 12 °C/min to 310 °C, hold for 10 minutes.

-

-

MS Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantitative Ion for TOTM: m/z 305.05.

-

Qualitative Ions for TOTM: m/z 57.10, 193.00.

-

Quantitative Ion for TOTM-d6: To be determined based on the mass spectrum of the standard (expected to be m/z 311.05 or another characteristic fragment).

-

Data Presentation

The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of Trioctyl trimellitate using this compound as an internal standard. The data is representative of validated methods for plasticizer analysis.[3][5][7]

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Calibration Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 10% |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the quantification of Trioctyl trimellitate (TOTM) using GC-MS with a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Trioctyl trimellitate in various polymer matrices by GC-MS. The detailed protocol and expected performance characteristics outlined in this application note offer a reliable framework for researchers, scientists, and drug development professionals to implement this methodology for quality control, safety assessment, and research purposes. The robustness of the isotope dilution technique ensures high-quality data, which is essential in regulated environments.

References

- 1. researchgate.net [researchgate.net]

- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic - Google Patents [patents.google.com]

- 6. CN101871916B - Method for measuring purity of trioctyl trimellitate - Google Patents [patents.google.com]

- 7. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for the Analysis of Trioctyl Trimellitate using Trioctyl trimellitate-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl trimellitate (TOTM) is a high-molecular-weight plasticizer utilized in a variety of polymer applications, particularly in polyvinyl chloride (PVC) products that require low volatility and high-temperature resistance, such as medical devices and wire insulation. The analysis of TOTM is critical for quality control, safety assessment, and regulatory compliance, especially concerning its potential to migrate from plastic materials into contact substances.

The use of a stable isotope-labeled internal standard, such as Trioctyl trimellitate-d6 (TOTM-d6), is the gold standard for accurate and precise quantification of TOTM in complex matrices.[1][2] The near-identical physicochemical properties of the deuterated standard to the native analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1] This application note provides detailed protocols for sample preparation and analysis of TOTM using TOTM-d6 as an internal standard, applicable to various sample matrices.

Experimental Protocols

This section details validated methodologies for the extraction and quantification of Trioctyl trimellitate (TOTM) from polymer matrices. The use of this compound (TOTM-d6) as an internal standard is integrated into each protocol to ensure high accuracy and precision.

This protocol describes a conventional solvent extraction method for the determination of TOTM in plastic materials.

Materials:

-

Polymer sample (e.g., PVC), finely ground or cut into small pieces

-

This compound (TOTM-d6) internal standard solution (concentration to be optimized based on expected analyte concentration)

-

Extraction solvent (e.g., Dichloromethane, Chloroform, or n-Hexane)

-

Volumetric flasks

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

GC-MS or LC-MS/MS system

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 to 0.5 g of the homogenized polymer sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound (TOTM-d6) internal standard solution to the sample. The amount should be chosen to yield a peak area response comparable to that of the analyte.

-

Extraction:

-

Add 10 mL of the selected extraction solvent to the tube.

-

Vortex the mixture for 2 minutes to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction. For some matrices, a water bath at 40-60°C for 1-2 hours may improve extraction efficiency.

-

-

Separation:

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer particles.

-

Carefully transfer the supernatant to a clean tube.

-

-

Concentration (Optional): If higher sensitivity is required, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen and reconstituting the residue in a smaller, known volume of a suitable solvent (e.g., n-hexane or mobile phase).

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

-

Analysis: Analyze the sample by GC-MS or LC-MS/MS according to the instrumental parameters detailed below.

This protocol outlines the use of Accelerated Solvent Extraction (ASE) for a more rapid and efficient extraction of TOTM from polymer samples.

Materials:

-

Polymer sample, finely ground and mixed with an inert material like sand or diatomaceous earth

-

This compound (TOTM-d6) internal standard solution

-

ASE extraction cells and collection vials

-

Extraction solvent (e.g., Dichloromethane, Hexane/Acetone mixture)

-

Accelerated Solvent Extractor (ASE) system

-

GC-MS or LC-MS/MS system

Procedure:

-

Sample and Cell Preparation:

-

Place a cellulose (B213188) filter at the bottom of an appropriately sized ASE extraction cell.

-

Accurately weigh 1-2 g of the ground polymer sample and mix it with an equal amount of sand or diatomaceous earth.

-

Spike the sample mixture with a known amount of this compound (TOTM-d6) internal standard solution and allow the solvent to evaporate.

-

Load the mixture into the extraction cell.

-

-

ASE Extraction Parameters (Typical):

-

Solvent: Dichloromethane or Hexane/Acetone (1:1, v/v)

-

Temperature: 100-120 °C

-

Pressure: 1500 psi

-

Static Time: 5-10 minutes

-

Static Cycles: 2-3

-

Flush Volume: 60%

-

Purge Time: 90 seconds

-

-

Post-Extraction:

-

Collect the extract in a pre-weighed collection vial.

-

Adjust the final volume of the extract in a volumetric flask.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

-

-

Analysis: Analyze the sample by GC-MS or LC-MS/MS.

Analytical Methods

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 290-310°C

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min

-

Ramp 1: 20°C/min to 280°C

-

Ramp 2: 5°C/min to 320°C, hold for 10 min

-

-

Injection Mode: Splitless (1 µL)

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230-250°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

TOTM Quantifier Ion: m/z 305.1

-

TOTM Qualifier Ions: m/z 149.1, 433.2

-

TOTM-d6 Quantifier Ion: (m/z will be higher depending on the specific deuteration pattern, e.g., d6 would be m/z 311.1)

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

Start at 80% B

-

Increase to 100% B over 5 minutes

-

Hold at 100% B for 3 minutes

-

Return to initial conditions and equilibrate for 2 minutes

-

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

TOTM Transition: Precursor ion [M+NH₄]⁺ or [M+Na]⁺ to product ion (specific transitions to be optimized, e.g., m/z 564.4 → 433.2)

-

TOTM-d6 Transition: Precursor ion to product ion (shifted by the mass of the deuterium (B1214612) labels)

-

Data Presentation

The following tables summarize quantitative data for the analysis of Trioctyl trimellitate from various sources.

Table 1: Quantitative Performance Data for TOTM Analysis

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | RSD (%) | Citation |

| LC-MS/MS | Intravenous Preparation | 0.5 ng/mL | 1.0 ng/mL | 101.1 | 4.72 | [3] |

| GC-MS | Plastic | 1.5 mg/kg | 5.0 mg/kg | Not Reported | Not Reported | |

| GC-MS/MS | Medical Infusion Sets | Not Reported | 54.1 - 76.3 ng/g | 91.8 - 122 | 1.8 - 17.8 |

Note: The use of this compound as an internal standard was not explicitly stated in all cited sources but is recommended for achieving the reported levels of accuracy and precision.

Mandatory Visualization

Caption: Experimental workflow for the analysis of Trioctyl trimellitate.

References

quantification of Trioctyl trimellitate in polymers using isotope dilution

An Application Note on the Isotope Dilution Quantification of Trioctyl Trimellitate in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl trimellitate (TOTM) is a high molecular weight plasticizer utilized as a safer alternative to phthalates in various polymer applications, notably in medical devices and food contact materials.[1][2] Its low volatility and migration characteristics make it a preferred choice for enhancing the flexibility and durability of polymers like polyvinyl chloride (PVC).[3] Accurate quantification of TOTM is crucial for quality control, safety assessment, and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[4][5] This application note provides a detailed protocol for the quantification of TOTM in polymers using isotope dilution analysis with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample. The labeled compound, in this case, Trioctyl trimellitate-d6 (TOTM-d6), exhibits nearly identical chemical and physical properties to the native TOTM.[6][7] This allows it to act as an ideal internal standard, co-eluting with the analyte and experiencing similar ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, independent of sample loss during preparation or fluctuations in instrument performance.

Materials and Reagents

-

Analytes and Standards:

-

Trioctyl trimellitate (TOTM), analytical standard grade

-

This compound (TOTM-d6), as internal standard[6]

-

-

Solvents:

-

Tetrahydrofuran (THF), HPLC grade

-

n-Hexane, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

-

Sample Preparation:

-

Polymer samples (e.g., PVC)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Experimental Workflow

References

- 1. gst-chem.com [gst-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Trioctyl Trimellitate (TOTM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TRIOCTYL TRIMELLITATE (TOTM) - Ataman Kimya [atamanchemicals.com]

Application Notes and Protocols for Studying Plasticizer Migration from Food Packaging Using Trioctyl trimellitate-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trioctyl trimellitate (TOTM) is a high-molecular-weight plasticizer used in various polymers, including polyvinyl chloride (PVC), to impart flexibility and durability.[1] Due to its low volatility and high permanence, it is considered a safer alternative to some ortho-phthalate plasticizers.[1][2] Its use in food contact materials (FCMs) necessitates rigorous testing to ensure that its migration into food products remains below regulatory limits, safeguarding consumer health. The European Union has recently added TOTM to the list of authorized substances for use in plastic food contact materials.

This document provides detailed application notes and protocols for the quantitative analysis of TOTM migration from food packaging materials into food simulants, employing Trioctyl trimellitate-d6 (TOTM-d6) as an internal standard for isotope dilution mass spectrometry. The use of a deuterated internal standard like TOTM-d6 is crucial for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[3]

Overview of Trioctyl trimellitate (TOTM)

| Property | Value | Reference |

| Chemical Name | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | [1] |

| CAS Number | 3319-31-1 | [1] |

| Molecular Formula | C33H54O6 | [1] |

| Molecular Weight | 546.8 g/mol | [2] |

| Appearance | Clear, yellowish, oily liquid | [1] |

| Solubility | Practically insoluble in water; soluble in organic solvents | [1] |

| Key Characteristics | High temperature resistance, low volatility, low migration | [1][2] |

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, TOTM-d6) to the sample. The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the isotopic substitution.

The native analyte and the internal standard are co-extracted and analyzed together by mass spectrometry (either Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS). By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be determined with high precision and accuracy, as most sources of analytical error affect both the analyte and the internal standard equally.

Experimental Protocols

Migration Study Design

The migration of TOTM from a food packaging material is assessed by exposing the material to food simulants under controlled conditions of time and temperature, as stipulated by regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011).

Food Simulants:

| Food Type | Simulant |

| Aqueous foods (pH > 4.5) | Simulant A: 10% ethanol (B145695) (v/v) |

| Acidic foods (pH ≤ 4.5) | Simulant B: 3% acetic acid (w/v) |

| Alcoholic foods | Simulant C: 20% ethanol (v/v) or Simulant D1: 50% ethanol (v/v) |

| Fatty foods | Simulant D2: Vegetable oil (e.g., olive oil) or Isooctane (B107328)/95% ethanol |

| Dry foods | Not applicable for migration testing with liquid simulants |

Typical Migration Test Conditions:

| Condition | Time | Temperature |

| Long-term storage at room temperature | 10 days | 40 °C |

| Hot-fill conditions | 2 hours | 70 °C |

| High-temperature applications | 1 hour | 100 °C or reflux |

Sample Preparation and Extraction

Materials and Reagents:

-

Trioctyl trimellitate (TOTM) analytical standard

-

This compound (TOTM-d6) internal standard solution (e.g., in isooctane or acetonitrile)

-

Food simulants (as per migration study design)

-

Organic solvents (e.g., n-hexane, acetonitrile, dichloromethane, acetone (B3395972) - all pesticide or GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Glassware (scrupulously cleaned to avoid plasticizer contamination)

-

Syringe filters (PTFE, 0.45 µm)

Extraction Protocol from Food Simulants:

-

Spiking with Internal Standard: At the end of the migration test, transfer a known volume (e.g., 5 mL) of the food simulant into a glass vial. Add a precise amount of TOTM-d6 internal standard solution (e.g., to achieve a final concentration of 100 ng/mL).

-

Liquid-Liquid Extraction (for aqueous and ethanolic simulants):

-

Add 5 mL of n-hexane to the vial.

-

Vortex vigorously for 2 minutes.

-